
4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as '4-MeO-NPN' and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-MeO-NPN involves the binding of the compound to metal ions, resulting in a change in its fluorescence properties. The binding of the compound to metal ions causes a shift in the absorption and emission spectra, which can be monitored using spectroscopic techniques. The binding of 4-MeO-NPN to metal ions can also result in changes in the conformation and activity of proteins and enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MeO-NPN are primarily related to its ability to bind to metal ions. The compound has been shown to inhibit the activity of metalloproteases, which are enzymes that require metal ions for their function. Additionally, 4-MeO-NPN has been used to study the role of metal ions in neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-MeO-NPN in lab experiments is its high selectivity and sensitivity towards metal ions. The compound can be used in a wide range of biological systems, including cells and tissues. However, one of the limitations of using 4-MeO-NPN is its potential toxicity towards cells and tissues at high concentrations. Additionally, the compound may exhibit off-target effects in certain biological systems.
Zukünftige Richtungen
The potential applications of 4-MeO-NPN in scientific research are vast, and there are several future directions that can be explored. One area of research is the development of new fluorescent probes based on the structure of 4-MeO-NPN. Additionally, the compound can be used to study the role of metal ions in various biological processes, including protein folding and enzyme activity. Future research can also focus on the development of new therapeutic agents based on the structure of 4-MeO-NPN for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide is a chemical compound that has significant potential in scientific research. The compound has been extensively studied for its biochemical and physiological effects, and its ability to bind to metal ions makes it an ideal candidate for use in various biological systems. While there are limitations to its use, the potential applications of 4-MeO-NPN in scientific research are vast, and there are several future directions that can be explored.
Synthesemethoden
The synthesis of 4-MeO-NPN involves the reaction between 4-bromo-1-naphthylamine and pyridine-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by purification through column chromatography. The final product is obtained as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
4-MeO-NPN has been used extensively in scientific research as a fluorescent probe for the detection of metal ions such as zinc and copper. The compound exhibits high selectivity and sensitivity towards these metal ions, making it an ideal candidate for use in biological systems. Additionally, 4-MeO-NPN has been used as a tool for studying protein-ligand interactions and enzyme activity.
Eigenschaften
IUPAC Name |
4-methoxy-N-pyridin-4-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-15-6-7-16(14-5-3-2-4-13(14)15)22(19,20)18-12-8-10-17-11-9-12/h2-11H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETQLUUATUHVEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
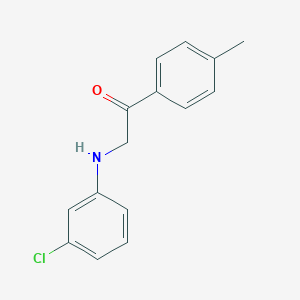
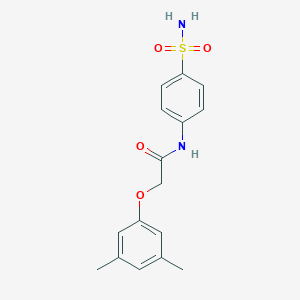
![6-[(4-Bromophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B411088.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B411091.png)

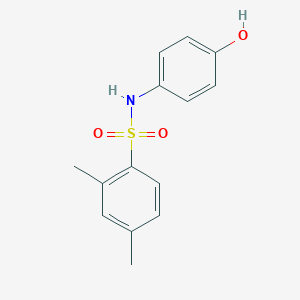
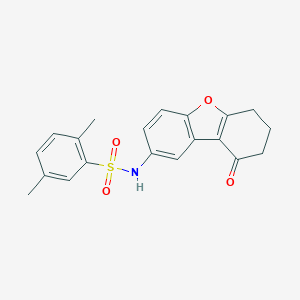
![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4-methylpiperidine](/img/structure/B411099.png)
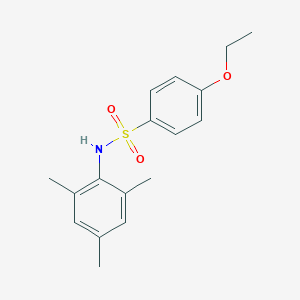

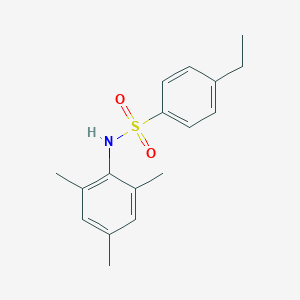
![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)
![Methyl 4-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B411106.png)
![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)
